molecular formula C19H19NO2 B11409882 N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11409882
M. Wt: 293.4 g/mol
InChI Key: OYCXHAAQRPURHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a 2,6-dimethylphenyl group attached to the amide nitrogen and a 6-methylbenzofuran-3-yl moiety at the acetamide’s α-position.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO2/c1-12-7-8-16-15(11-22-17(16)9-12)10-18(21)20-19-13(2)5-4-6-14(19)3/h4-9,11H,10H2,1-3H3,(H,20,21)

InChI Key

OYCXHAAQRPURHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Acetamide Formation: The acetamide group is introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Substitution Reactions: The dimethylphenyl group is attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced acetamide derivatives.

    Substitution: Halogenated, nitrated, or alkylated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring and acetamide group can play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenylacetamide Derivatives

Lidocaine (2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide)
  • Structure: Replaces the benzofuran group with a diethylamino moiety.
  • Molecular Weight : 234.33 g/mol .
  • Application : Local anesthetic targeting voltage-gated sodium channels.
  • The methyl groups on the phenyl ring are conserved, suggesting shared steric preferences in target interactions .
Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)
  • Structure : Features a methoxy group and an oxazolidinyl ring.
  • Application : Systemic fungicide .
  • Comparison : The oxazolidinyl and methoxy substituents in Oxadixyl direct it toward agrochemical use, whereas the benzofuran in the target compound may favor pharmaceutical applications due to enhanced aromatic interactions .

Benzofuran and Benzothiazole Derivatives

Patent Compounds (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide)
  • Structure : Substitutes benzofuran with a benzothiazole ring and adds a trifluoromethyl group.
  • Comparison : The benzothiazole’s electron-withdrawing properties and trifluoromethyl group may improve metabolic stability and bioavailability compared to the target compound’s benzofuran and methyl groups. Such modifications are common in kinase inhibitors and antimicrobial agents .

Agrochemical Acetamides

Butachlor (N-(Butoxymethyl)-2-Chloro-N-(2,6-Diethylphenyl)Acetamide)
  • Structure : Contains a chloro and butoxymethyl group.
  • Application : Herbicide .
  • Comparison : The chloro and alkoxy substituents in Butachlor enhance herbicidal activity, whereas the target compound’s benzofuran may limit agrochemical utility unless modified with similar functional groups .

Data Table: Key Structural and Functional Differences

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Primary Application
N-(2,6-Dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide 6-Methylbenzofuran-3-yl 2,6-Dimethylphenyl ~293* Research needed (potential pharmaceuticals)
Lidocaine Diethylamino 2,6-Dimethylphenyl 234.33 Local anesthetic
Oxadixyl Methoxy, Oxazolidinyl 2,6-Dimethylphenyl ~310* Fungicide
Patent Compound (Benzothiazole) Trifluoromethylbenzothiazole 3-Methoxyphenyl ~356* Pharmaceutical (kinase inhibition)
Butachlor Chloro, Butoxymethyl 2,6-Diethylphenyl 311.86 Herbicide

*Calculated based on structural formula.

Biological Activity

N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes the available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a dimethylphenyl group and a benzofuran moiety. Its molecular formula is C25H24O4C_{25}H_{24}O_4, indicating the presence of multiple functional groups that contribute to its biological activity. The compound's structure is pivotal in understanding its interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have suggested that it may inhibit proteases critical for viral replication, such as the main protease of SARS-CoV-2 .
  • Antioxidant Activity : The presence of the benzofuran moiety is associated with antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage and may contribute to its therapeutic effects against various diseases.

Anticancer Properties

Several studies have evaluated the anticancer potential of related compounds, suggesting that this compound may exhibit similar effects:

  • Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that compounds with similar structures can induce apoptosis and inhibit cell proliferation. For example, derivatives of benzofuran have been tested against hepatocellular carcinoma cell lines, showing significant anti-proliferative activity .
CompoundIC50 (µg/mL)Cell Line
7f16.782HepG2
7a20.667HepG2
7d39.667HepG2

These findings suggest that this compound may also possess similar anticancer properties.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier due to its lipophilic nature suggests potential neuroprotective effects. Research into related compounds indicates they may protect neuronal cells from apoptosis induced by neurotoxic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.